Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate
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Overview
Description
Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . It and its derivatives are essential heterocyclic compounds with a variety of properties and applications . Azetidines are four-membered nitrogen-containing heterocycles . They are used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method to make aminothiophene derivatives . Azetidines can be synthesized by the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .Molecular Structure Analysis
Thiophene contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Azetidines are four-membered nitrogen-containing heterocycles .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Biological Activity
Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate, and related compounds, have been extensively studied for their synthesis methods and potential biological activities. Microwave-assisted synthesis has been utilized to create hybrid molecules containing various acid moieties, demonstrating significant antimicrobial, antiurease, and antilipase activities. This showcases the compound's potential in developing new antimicrobial agents (Başoğlu et al., 2013).
Chemical Transformations and Derivatives
The compound's versatility in chemical transformations is notable. It reacts with secondary amines to yield N,N′-disubstituted piperazine derivatives, highlighting its utility in synthesizing complex heterocyclic structures (Vasileva et al., 2018). Similarly, its involvement in novel transformations for synthesizing thienopyrimidines indicates its role in developing new pharmacologically relevant compounds (Pokhodylo et al., 2010).
Antimicrobial and Enzyme Inhibitory Activities
Further research into 1,2,4-Triazole derivatives containing a piperazine nucleus has shown promising biological potentials, including antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These findings suggest the compound's potential in medical and pharmaceutical applications (Mermer et al., 2018).
Anticancer Activity
Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, has been used as a building block for synthesizing new heterocycles with potent anticancer activity against colon HCT-116 human cancer cell lines. This underscores the importance of such compounds in developing new cancer therapies (Abdel-Motaal et al., 2020).
Future Directions
properties
IUPAC Name |
ethyl 4-[1-(thiophene-2-carbonyl)azetidine-3-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4S/c1-2-23-16(22)18-7-5-17(6-8-18)14(20)12-10-19(11-12)15(21)13-4-3-9-24-13/h3-4,9,12H,2,5-8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAHCBKOSVBJEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1-(thiophene-2-carbonyl)azetidine-3-carbonyl)piperazine-1-carboxylate |
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